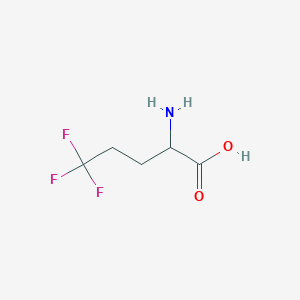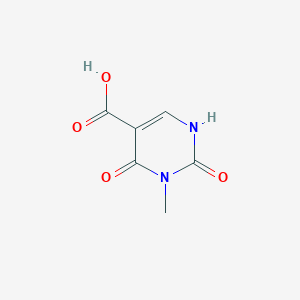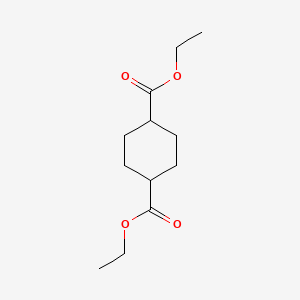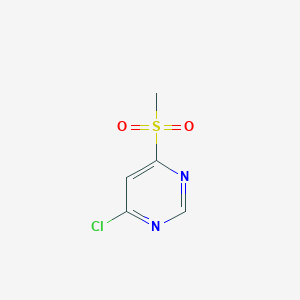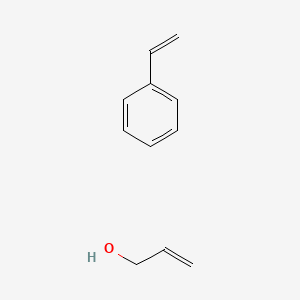
2-Propen-1-ol, polymer with ethenylbenzene
Descripción general
Descripción
2-Propen-1-ol, also known as propenol or allyl alcohol, is an organic compound with the molecular formula of C3H6O. It is a colorless liquid with a mild, pungent odor. It is an important industrial chemical used as a monomer for the production of polymers such as polyvinyl acetate and polyvinyl chloride. In addition, it is also used as an intermediate in the production of other compounds such as ethylene glycol, acrylates, and acrylic acid.
Aplicaciones Científicas De Investigación
Hydrogenation and Isomerization Catalysts
Studies have shown that palladium complexes with different polymer ligands, including those with copolymer styrene and divinylbenzene, are effective in hydrogenation and isomerization reactions of 2-propen-1-ol. These complexes exhibit catalytic activity that depends on the structure of the polymer matrix and the functional groups, demonstrating potential in chemical synthesis processes (Zharmagambetova et al., 2001).
Polymer Blends and Copolymerization
2-Propen-1-ol, polymerized with ethenylbenzene, has been utilized in producing various polymer blends through processes like in-situ cationic melt phase polymerization. These blends exhibit unique morphological, mechanical, and thermal properties, making them suitable for diverse applications in materials science (Müller et al., 1995).
Graft Copolymers
The graft copolymerization of substances like lignin with ethenylbenzene leads to the creation of materials with altered hydrophobic or hydrophilic properties. These copolymers have applications in areas like biodegradation and thermoplastics, offering new possibilities in environmental and materials science (Chen et al., 1996).
Photoluminescent and Electro-Optical Applications
Polymers synthesized from 2-propen-1-ol and ethenylbenzene have shown potential in photoluminescent and electro-optical applications. These include uses in sensors and in the development of materials with specific optical properties, relevant for technology and material design (Remmers et al., 1996).
Polymerization Catalysts
Several studies have focused on the development of polymer-attached niobium and tantalum complexes for catalyzing olefin hydrogenation, isomerization, and polymerization, showcasing the role of 2-propen-1-ol polymers in enhancing the efficiency of these processes (Chang et al., 1985).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
2°C at 760 mmHg and a vapour pressure of 621mmHg at 25°C . These properties can impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “2-Propen-1-ol, polymer with ethenylbenzene”. For instance, temperature can affect the compound’s volatility, as indicated by its boiling point and vapour pressure . Furthermore, this compound is used in various environments, including arts and crafts, office supplies, cleaning products, household care, home maintenance, personal care, and vehicles , suggesting that it can function effectively in diverse conditions.
Análisis Bioquímico
Biochemical Properties
2-Propen-1-ol, polymer with ethenylbenzene, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. For instance, it has been observed to interact with enzymes such as lipases and proteases, potentially altering their catalytic activity. Additionally, this compound, can bind to cell surface receptors, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound, on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Moreover, this compound, can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound, exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. This compound has been found to inhibit certain enzymes by binding to their active sites, thereby reducing their catalytic activity. Additionally, this compound, can activate transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as inflammation and tissue damage. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound, exerts its beneficial effects without causing toxicity. Understanding these dosage effects is crucial for developing safe and effective applications of this compound .
Metabolic Pathways
This compound, is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, influencing the metabolism of other compounds. This polymer can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, this compound, can act as a substrate for certain enzymes, further integrating into cellular metabolic networks .
Transport and Distribution
Within cells and tissues, this compound, is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound has been found to accumulate in specific tissues, such as the liver and kidneys, where it can exert its effects. Understanding the transport and distribution of this compound, is essential for predicting its behavior in biological systems .
Subcellular Localization
The subcellular localization of this compound, plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, this compound, localized in the nucleus can affect gene expression, while its presence in mitochondria can influence cellular energy metabolism .
Propiedades
IUPAC Name |
prop-2-en-1-ol;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C3H6O/c1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1H2;2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNYILVTTOXAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO.C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25119-62-4 | |
| Record name | Allyl alcohol-styrene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60947982 | |
| Record name | Prop-2-en-1-ol--ethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25119-62-4 | |
| Record name | 2-Propen-1-ol, polymer with ethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-ol, polymer with ethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prop-2-en-1-ol--ethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propen-1-ol, polymer with ethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




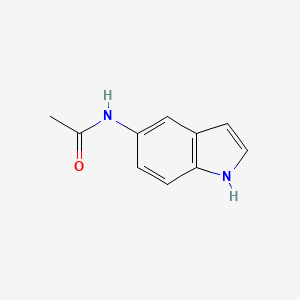
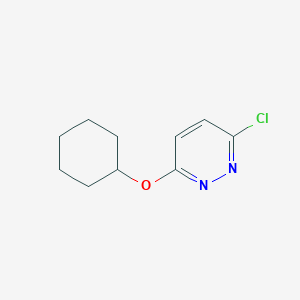




![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)

